Cas no 16867-33-7 (3-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one)

3-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a fused pyrido-pyrimidinone core with chloro and methyl substituents. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic properties, facilitating further functionalization, while the methyl group contributes to steric and electronic modulation. Its rigid bicyclic framework offers stability, and the compound’s solubility profile allows for versatile application in organic transformations. Researchers utilize this scaffold in the development of bioactive molecules, particularly in medicinal chemistry for targeting enzyme inhibition or receptor modulation. Its well-defined synthetic route ensures consistent purity and reproducibility.
3-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one structure
16867-33-7 structure
Product Name:3-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No:16867-33-7
MF:C9H7ClN2O
MW:194.61768078804
MDL:MFCD00067814
CID:134388
PubChem ID:2774831
Update Time:2025-06-08

3-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
    • 3-chloro-2-methylpyrido[1,2-a]pyrimidin-4-one
    • 4H-Pyrido[1,2-a]pyrimidin-4-one,3-chloro-2-methyl-
    • 2-Methyl-3-chlor-4H-pyrido<1.2-a>pyrimidinon-(4)
    • 3-Chlor-2-methyl-4H-pyrido-pyrimidin-4-on
    • 3-chloro-2-methyl-pyrido[1,2-a]pyrimidin-4-one
    • HMS546H13
    • 3-CHLORO-2-METHYLPYRIDO(1,2-A)PYRIMIDINE-4-ONE
    • W-205982
    • AKOS006229213
    • 16867-33-7
    • CCG-54073
    • Maybridge1_001751
    • FT-0615350
    • SR-01000643195-1
    • 3-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, AldrichCPR
    • DTXSID20379240
    • DB-015612
    • G74239
    • MDL: MFCD00067814
    • Inchi: 1S/C9H7ClN2O/c1-6-8(10)9(13)12-5-3-2-4-7(12)11-6/h2-5H,1H3
    • InChI Key: RFTUUEWMJJYMNE-UHFFFAOYSA-N
    • SMILES: ClC1C(N2C=CC=CC2=NC=1C)=O

Computed Properties

  • Exact Mass: 194.02500
  • Monoisotopic Mass: 194.0246905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • Density: 1.37
  • Boiling Point: 294.6°Cat760mmHg
  • Flash Point: 132°C
  • Refractive Index: 1.642
  • PSA: 34.37000
  • LogP: 1.65630

3-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

3-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pricemore >>

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